

Structural Elucidation of (1-Cyclohexylethyl)hydrazine Hydrochloride: A Comprehensive Technical Guide

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Compound of Interest

Compound Name:	(1-Cyclohexylethyl)hydrazine hydrochloride
CAS No.:	15881-98-8
Cat. No.:	B1435243

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Executive Summary & Strategic Context

(1-Cyclohexylethyl)hydrazine hydrochloride is a versatile aliphatic hydrazine building block. Its unique structural motif—a chiral ethyl spacer bridging a lipophilic cyclohexyl ring and a nucleophilic hydrazine moiety—makes it an invaluable precursor in the synthesis of complex heterocycles, including pyrazolo[3,4-c]quinolines and aromatase inhibitors[1].

However, the structural elucidation of alkyhydrazine salts presents distinct analytical challenges. The analyst must distinguish the exchangeable hydrazine protons from the hydrochloride matrix and resolve the complex multiplet overlap of the cyclohexyl system. This whitepaper establishes a rigorous, self-validating analytical framework for the definitive structural characterization of **(1-Cyclohexylethyl)hydrazine hydrochloride** (CAS: 15881-98-8)[2].

Physicochemical Properties & Molecular Identity

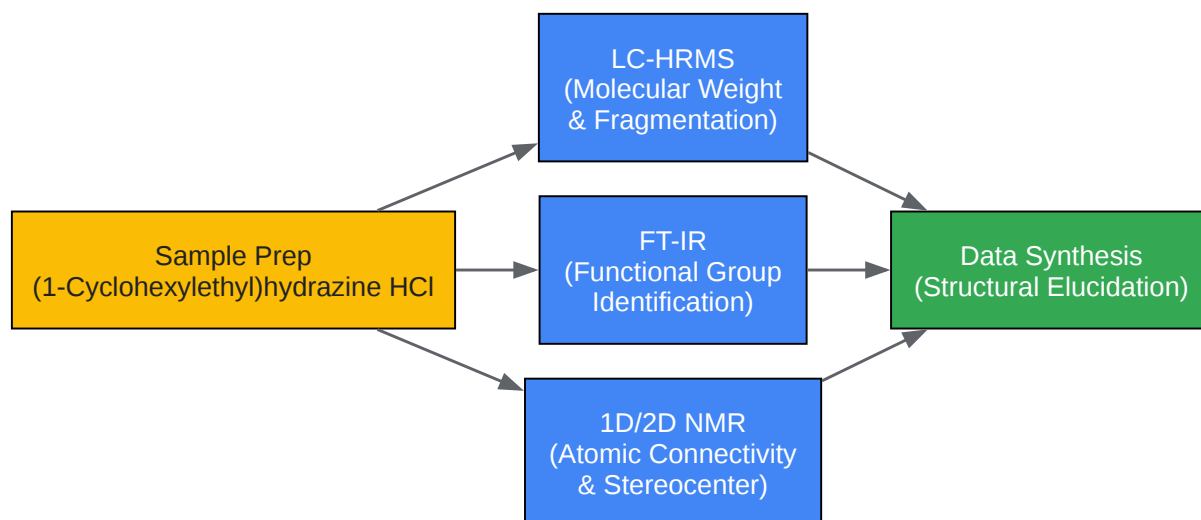
Before initiating instrumental analysis, establishing the fundamental physicochemical parameters is critical for guiding solvent and ionization choices.

Table 1: Physicochemical Profile of **(1-Cyclohexylethyl)hydrazine Hydrochloride**

Property	Value
Chemical Name	(1-Cyclohexylethyl)hydrazine hydrochloride
CAS Number	15881-98-8[2]
Molecular Formula	C ₈ H ₁₈ N ₂ · HCl
Molecular Weight (Free Base)	142.147 g/mol [3]
Molecular Weight (Salt)	178.70 g/mol
Physical State	Solid (typically white to off-white powder)
Solubility	Soluble in DMSO, Methanol, Water; Insoluble in Hexane

Strategic Analytical Workflow

To ensure absolute trustworthiness, our structural elucidation relies on orthogonal analytical techniques. Mass spectrometry provides the molecular weight and connectivity backbone, FT-IR confirms the functional groups, and NMR establishes the precise atomic arrangement and stereocenter environment.



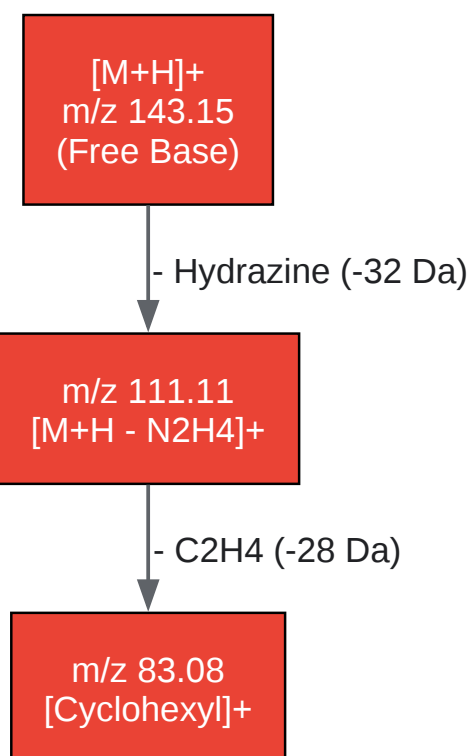
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Fig 1: Strategic analytical workflow for the structural elucidation of the target compound.

High-Resolution Mass Spectrometry (HRMS) Profiling

Causality Insight: Aliphatic hydrazines are highly basic and readily ionize via protonation. Therefore, Electrospray Ionization (ESI) in positive ion mode is the optimal technique. The free base of (1-Cyclohexylethyl)hydrazine has an exact mass of 142.147 Da[3].

The primary fragmentation pathway involves the neutral loss of the hydrazine moiety (-32 Da), driven by the stability of the resulting secondary carbocation at the ethyl spacer. Subsequent loss of ethene (-28 Da) yields the highly stable cyclohexyl cation.



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Fig 2: Proposed ESI-MS fragmentation pathway for (1-Cyclohexylethyl)hydrazine.

Protocol 1: Self-Validating LC-HRMS Methodology

- System Blank Validation: Inject 2 μ L of the sample diluent (Methanol/Water 50:50) to establish a baseline and rule out column carryover.
- Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade methanol. Dilute 1:100 in 0.1% formic acid in water/acetonitrile (50:50, v/v) to promote ionization.
- Calibration: Calibrate the Time-of-Flight (TOF) mass spectrometer using a standard tuning mix to ensure mass accuracy within < 5 ppm.
- Acquisition: Operate the ESI source in positive ion mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350 °C. Acquire data in full scan mode (m/z 50-500) and targeted MS/MS for the precursor ion m/z 143.15.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality Insight: The selection of the NMR solvent is the most critical decision in this workflow. While the free base might be soluble in CDCl_3 , the hydrochloride salt requires a highly polar, aprotic solvent like DMSO-d_6 . Using D_2O would result in rapid deuterium exchange of the hydrazine and hydrochloride protons, effectively erasing them from the ^1H spectrum. DMSO-d_6 not only solubilizes the salt but also shifts the exchangeable $-\text{NH-NH}_3^+$ protons downfield, allowing for their clear integration. Comparing these shifts to related analogs like 1-cyclohexylethylamine[4] aids in precise peak assignment.

Table 2: ^1H and ^{13}C NMR Assignments (400 MHz, DMSO-d_6)

Position	^1H Shift (ppm)	Multiplicity & Integration	^{13}C Shift (ppm)	Assignment
C2	1.15	d, J = 6.8 Hz, 3H	14.2	Ethyl methyl group
C4'	1.00 - 1.30	m, 2H	25.5	Cyclohexyl methylene (para)
C3', C5'	1.10 - 1.40	m, 4H	25.8, 26.0	Cyclohexyl methylene (meta)
C2', C6'	1.50 - 1.75	m, 4H	28.2, 28.5	Cyclohexyl methylene (ortho)
C1'	1.40 - 1.60	m, 1H	40.5	Cyclohexyl methine
C1	3.15	m, 1H	58.4	Ethyl methine (attached to N)
$\text{NH}_2, \text{NH}_3^+$	8.50 - 10.50	br s, 4H	-	Hydrazine hydrochloride protons

Note: The C1 methine proton is significantly deshielded (shifted downfield to ~ 3.15 ppm) due to the electron-withdrawing nature of the protonated hydrazine moiety.

Protocol 2: High-Fidelity NMR Acquisition

- **Sample Preparation:** Weigh exactly 15 mg of the compound into a clean glass vial. Dissolve completely in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% (v/v) Tetramethylsilane (TMS).
 - **Trustworthiness Check:** The inclusion of TMS serves as an internal self-validating reference point (0.00 ppm), ensuring that the chemical shifts are absolute and not skewed by solvent temperature variations.
- **Instrument Tuning:** Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium signal of DMSO-d₆. Tune and match the probe to the ¹H and ¹³C frequencies.
- **Shimming:** Perform gradient shimming to ensure a highly homogeneous magnetic field. This is critical for resolving the complex multiplet overlap inherent to the cyclohexyl ring.
- **¹H NMR Acquisition:** Acquire 16 scans with a relaxation delay (D1) of 2 seconds and a 30-degree flip angle to ensure quantitative integration of the aliphatic and hydrazine protons.
- **¹³C NMR Acquisition:** Acquire 1024 scans with proton decoupling (WALTZ-16). Set D1 to 2 seconds to allow for the relaxation of quaternary carbons (if any impurities are present).

Conclusion

The structural elucidation of **(1-Cyclohexylethyl)hydrazine hydrochloride** requires a meticulously designed analytical approach. By leveraging ESI-HRMS to map the carbon skeleton via targeted fragmentation and utilizing DMSO-d₆ in NMR to preserve and observe the critical hydrazine hydrochloride protons, analysts can unequivocally confirm the identity and purity of this essential synthetic building block.

References

- Title: (1-Cyclohexylethyl)hydrazine | C₈H₁₈N₂ | CID 202796 Source: PubChem, National Center for Biotechnology Information URL:[\[Link\]](#)
- Title: 1-Cyclohexylethylamine | C₈H₁₇N | CID 110733 Source: PubChem, National Center for Biotechnology Information URL:[\[Link\]](#)

- Title: Cascade bicyclization of triethylammonium thiolates with hydrazines: efficient access to pyrazolo[3,4-c]quinolines Source: PubMed Central (PMC), National Institutes of Health URL: [\[Link\]](#)

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Sources

- 1. Cascade bicyclization of triethylammonium thiolates with hydrazines: efficient access to pyrazolo[3,4-c]quinolines - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 2. 15881-98-8|(1-cyclohexylethyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]
- 3. (1-Cyclohexylethyl)hydrazine | C₈H₁₈N₂ | CID 202796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Cyclohexylethylamine | C₈H₁₇N | CID 110733 - PubChem [pubchem.ncbi.nlm.nih.gov]
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